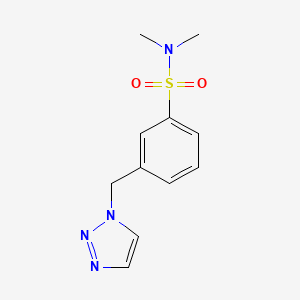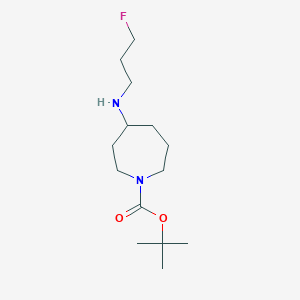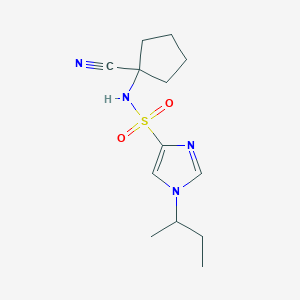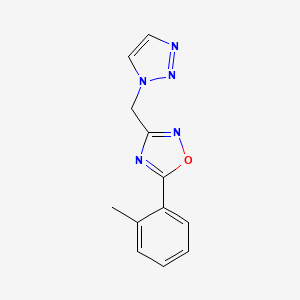![molecular formula C15H24N2O B7632856 N,2,2-trimethyl-3-[1-(4-methylphenyl)ethylamino]propanamide](/img/structure/B7632856.png)
N,2,2-trimethyl-3-[1-(4-methylphenyl)ethylamino]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,2,2-trimethyl-3-[1-(4-methylphenyl)ethylamino]propanamide, also known as TMA-2, is a synthetic amphetamine derivative that has been studied for its potential use in scientific research. TMA-2 is a member of the amphetamine family of drugs, which are known for their stimulant effects on the central nervous system.
Mecanismo De Acción
The exact mechanism of action of N,2,2-trimethyl-3-[1-(4-methylphenyl)ethylamino]propanamide is not fully understood, but it is believed to act primarily as a dopamine and norepinephrine reuptake inhibitor, leading to increased levels of these neurotransmitters in the brain. It may also have effects on serotonin receptors, which could contribute to its psychoactive effects.
Biochemical and Physiological Effects:
N,2,2-trimethyl-3-[1-(4-methylphenyl)ethylamino]propanamide has been shown to have a range of biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, as well as cause pupil dilation and increased body temperature. It has also been shown to increase levels of dopamine and norepinephrine in the brain, leading to increased feelings of euphoria, energy, and alertness.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N,2,2-trimethyl-3-[1-(4-methylphenyl)ethylamino]propanamide in lab experiments is its potential to provide insights into the mechanisms of action of other amphetamine derivatives, as well as its potential use in the treatment of psychiatric disorders. However, N,2,2-trimethyl-3-[1-(4-methylphenyl)ethylamino]propanamide is a controlled substance and its use in lab experiments is tightly regulated. Additionally, there is a lack of research on the long-term effects of N,2,2-trimethyl-3-[1-(4-methylphenyl)ethylamino]propanamide use, which could limit its potential usefulness in scientific research.
Direcciones Futuras
There are several potential future directions for research on N,2,2-trimethyl-3-[1-(4-methylphenyl)ethylamino]propanamide. One area of interest is the potential use of N,2,2-trimethyl-3-[1-(4-methylphenyl)ethylamino]propanamide in the treatment of depression and other psychiatric disorders. Additionally, further research is needed to fully understand the mechanisms of action of N,2,2-trimethyl-3-[1-(4-methylphenyl)ethylamino]propanamide and its effects on neurotransmitter systems. Finally, there is a need for more research on the long-term effects of N,2,2-trimethyl-3-[1-(4-methylphenyl)ethylamino]propanamide use, particularly in the context of its potential use in scientific research.
Métodos De Síntesis
The synthesis of N,2,2-trimethyl-3-[1-(4-methylphenyl)ethylamino]propanamide involves the reaction of 2,3-dimethylphenylacetone with nitroethane, followed by reduction with sodium borohydride to produce 2,3-dimethyl-1-phenyl-2-nitropropene. This compound is then reacted with 4-methylphenyl-2-nitropropene to produce N,2,2-trimethyl-3-[1-(4-methylphenyl)ethylamino]propanamide.
Aplicaciones Científicas De Investigación
N,2,2-trimethyl-3-[1-(4-methylphenyl)ethylamino]propanamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have effects on neurotransmitter systems such as dopamine, norepinephrine, and serotonin, which are involved in mood, motivation, and reward. N,2,2-trimethyl-3-[1-(4-methylphenyl)ethylamino]propanamide has also been studied for its potential use in the treatment of depression, anxiety, and other psychiatric disorders.
Propiedades
IUPAC Name |
N,2,2-trimethyl-3-[1-(4-methylphenyl)ethylamino]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O/c1-11-6-8-13(9-7-11)12(2)17-10-15(3,4)14(18)16-5/h6-9,12,17H,10H2,1-5H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHKFUVADNAAOPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)NCC(C)(C)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,2,2-trimethyl-3-[1-(4-methylphenyl)ethylamino]propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(hydroxymethyl)cyclohexyl]cyclopentene-1-carboxamide](/img/structure/B7632775.png)
![2-[(Z)-1-[4-(2,2-difluoroethoxy)phenyl]prop-1-en-2-yl]pyrazine](/img/structure/B7632776.png)

![methyl N-[2-fluoro-4-(thian-4-ylamino)phenyl]carbamate](/img/structure/B7632798.png)

![1-[(5-Bromothiophen-2-yl)methyl]triazole](/img/structure/B7632804.png)

![1-[[5-(Dimethylamino)-1,2,4-thiadiazol-3-yl]methyl]-3,3-diethylpyrrolidine-2,5-dione](/img/structure/B7632812.png)
![(2R)-2-[4-(4-hydroxyphenyl)butan-2-ylamino]-N-methylpropanamide](/img/structure/B7632818.png)
![3-Amino-3-cyclopropyl-1-[3-(methoxymethyl)piperidin-1-yl]propan-1-one;hydrochloride](/img/structure/B7632824.png)


![N-[(5-fluoropyridin-2-yl)-phenylmethyl]-2-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B7632842.png)
![6-(2,6-dioxa-9-azaspiro[4.5]decane-9-carbonyl)-2-methyl-4H-1,4-benzothiazin-3-one](/img/structure/B7632850.png)